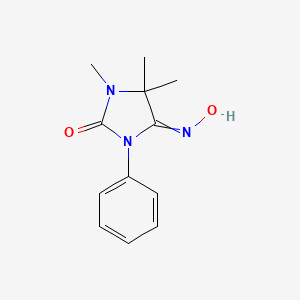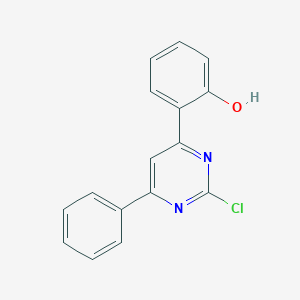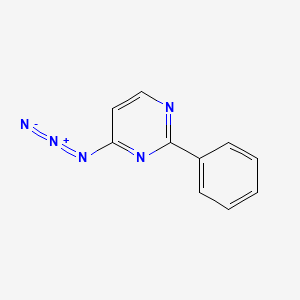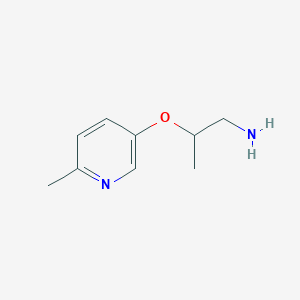
2-(6-Methyl-pyridin-3-yloxy)-propylamine
説明
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a process for preparing “1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone”, an intermediate of Etoricoxib, has been patented . Additionally, a study describes the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions of “5-bromo-2-methylpyridin-3-amine” with several arylboronic acids .科学的研究の応用
Synthesis and Coordination Chemistry : Derivatives of pyridine, similar to 2-(6-Methyl-pyridin-3-yloxy)-propylamine, have been utilized in the synthesis and coordination chemistry of ligands. These compounds have shown potential in creating luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties (Halcrow, 2005).
Preparation of Functional Compounds : Reactions involving similar pyridine derivatives have been used to prepare functional compounds like 5-imino-lactams and 3-pyrrolin-2-ones, showcasing their utility in organic synthesis (Danieli et al., 2004).
Water Oxidation Catalysts : In the field of catalysis, pyridine derivatives have been used to develop complexes that act as catalysts for water oxidation, a process crucial in energy conversion and storage (Zong & Thummel, 2005).
Synthesis of 2-Aminohydropyridines and 2-Pyridinones : These compounds have been synthesized through domino reactions involving arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles, demonstrating the versatility of pyridine derivatives in synthesizing various organic compounds (Sun et al., 2011).
Fluorescent Chemosensors : Novel diamines containing pyridine have been synthesized and used in creating poly(pyridine-imide) films, which exhibit fluorescence upon protonation and can act as fluorescent chemosensors (Wang et al., 2008).
Study of Metal Complexes : Pyridine derivatives have been studied for their interaction with divalent metal cations, providing insights into the nature of these complexes and the importance of spacer length in stabilizing conditions involving hydrogen bonds (Budimir et al., 2005).
Synthesis and Antimicrobial Activity : N-Substituted ureas containing pyridine derivatives have been synthesized and evaluated for their antimicrobial activity, demonstrating the potential of these compounds in medicinal chemistry (Reddy et al., 2003).
C-H Amidation : Pyridine derivatives have been used in Rh(III)-catalyzed C-H bond amidation, showcasing their utility in the synthesis of N-Boc protected arylamines (Grohmann et al., 2013).
Thermal Stability of Polyimides : Pyridine-containing polyimides have been studied for their high thermal stability and glass transition temperatures, indicating their potential in high-performance polymer applications (Wang et al., 2008).
特性
IUPAC Name |
2-(6-methylpyridin-3-yl)oxypropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-7-3-4-9(6-11-7)12-8(2)5-10/h3-4,6,8H,5,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBLHDYFMYBHJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OC(C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201260352 | |
| Record name | 2-[(6-Methyl-3-pyridinyl)oxy]-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201260352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
886763-58-2 | |
| Record name | 2-[(6-Methyl-3-pyridinyl)oxy]-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886763-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(6-Methyl-3-pyridinyl)oxy]-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201260352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(6-methylpyridin-3-yl)oxy]propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![9H-Carbazole, 9-[(2,4-dichlorophenyl)methyl]-](/img/structure/B1661112.png)
![Benzamide, N-[[(4-bromo-2-fluorophenyl)amino]carbonyl]-2,6-difluoro-](/img/structure/B1661113.png)
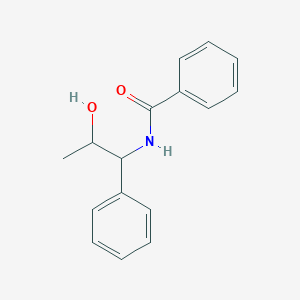

![5-Oxaspiro[3.4]octan-1-one](/img/structure/B1661118.png)
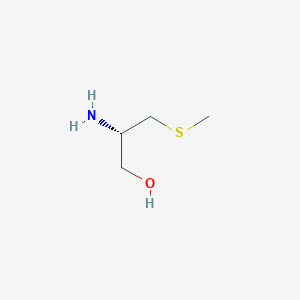

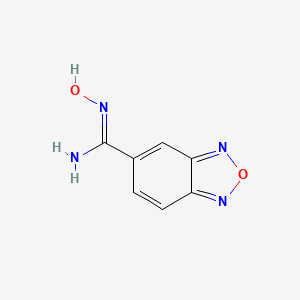
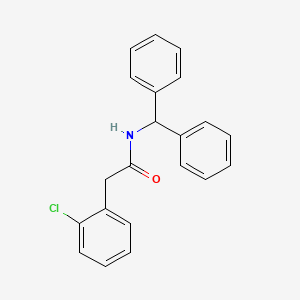
![Diethyl [(1-benzofuran-2-yl)methylidene]propanedioate](/img/structure/B1661129.png)
